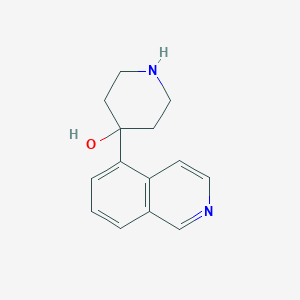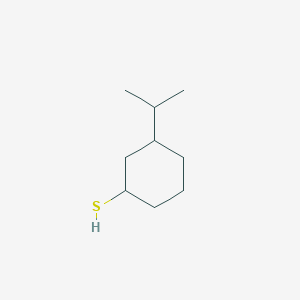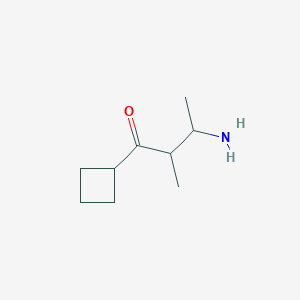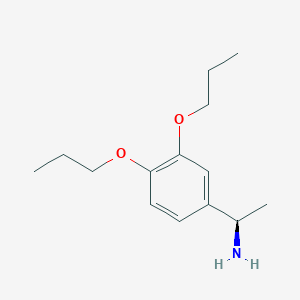![molecular formula C11H15N3O3S B13180744 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is a chemical compound with the molecular formula C11H16N3O3S It is known for its unique structure, which includes a piperazinone ring substituted with an aminomethylbenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one typically involves the reaction of piperazin-2-one with 3-(aminomethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethylbenzenesulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazinone ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Aminobenzenesulfonyl)piperazin-2-one
- 4-(3-Methylbenzenesulfonyl)piperazin-2-one
- 4-(3-Chlorobenzenesulfonyl)piperazin-2-one
Uniqueness
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. Additionally, the aminomethyl group enhances its potential as a biochemical probe and therapeutic agent, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H15N3O3S |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
4-[3-(aminomethyl)phenyl]sulfonylpiperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-7-9-2-1-3-10(6-9)18(16,17)14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
InChI-Schlüssel |
TYKFKPKCKAFENW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)



![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)






![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

